3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. These include a triazolo ring, a pyrazinone ring, a phenyl ring, and a methylpiperidine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple ring structures, including a triazolo ring and a pyrazinone ring. The presence of these rings would likely confer rigidity to the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and ring structures. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the aromatic phenyl ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point. The presence of polar functional groups like the carbonyl could also influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds related to 3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one have been explored for their potential anticancer properties. A study by (Romero et al., 2020) synthesized a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines showing significant anticancer activity against several human cancer cells. The study highlights the potential of these compounds as therapeutic agents in cancer treatment.
Antimicrobial Agents
Compounds with structures similar to this compound have been studied for their antimicrobial properties. For instance, (Reddy et al., 2010) synthesized 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles showing marked inhibition of bacterial and fungal growth. These findings suggest the potential of these compounds in developing new antibacterial and antifungal therapies.
Molecular Docking and Biological Screening
Further research into compounds related to this compound includes molecular docking and biological screening. (Flefel et al., 2018) conducted a study synthesizing novel pyridine derivatives, including triazolopyridines, and performed molecular docking screenings. These studies are crucial for understanding the interaction of these compounds with biological targets and their potential therapeutic applications.
Synthesis and Structural Analysis
Research also focuses on the synthesis and structural analysis of compounds related to this compound. Studies like those by (Youssef et al., 1984) provide insights into the chemical properties and potential applications of these compounds through their structural characterization.
Potential in Photoluminescence and Electroactivity
The potential of these compounds in areas like photoluminescence and electroactivity is also being explored. For example, (Das & Panda, 2006) investigated ReI(CO)3Cl complexes incorporating triazolopyridines, which displayed significant luminescent properties. This research suggests potential applications in the development of luminescent materials and sensors.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylpiperidine-1-carbonyl)-6-phenyl-5H-triazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-7-9-22(10-8-12)18(25)15-16-17(24)19-14(11-23(16)21-20-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHNMCDIGFULTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.